

Expression profile of SCRiP genes in response to environmental stress

Author: BenchChem Technical Support Team. Date: December 2025



Expression Profile of DREB Genes in Response to Environmental Stress

This technical guide provides a comprehensive overview of the expression profile of Dehydration-Responsive Element-Binding (DREB) genes in response to various environmental stressors. It is intended for researchers, scientists, and drug development professionals working in plant biology and agricultural biotechnology.

Introduction to DREB Genes

The DREB proteins are a subfamily of the APETALA2/Ethylene-Responsive Element Binding Factor (AP2/ERF) family of tran**scrip**tion factors.[1] They play a crucial role in the regulation of gene expression in response to abiotic stresses such as drought, high salinity, and cold.[1] DREB tran**scrip**tion factors recognize and bind to the Dehydration-Responsive Element (DRE) cis-acting element (with the core sequence A/GCCGAC) in the promoter regions of many stress-inducible genes, thereby activating their tran**scrip**tion and enhancing stress tolerance in plants.[1]

The DREB subfamily is further divided into two main groups, DREB1/CBF (C-repeat Binding Factor) and DREB2, based on their sequence homology and the types of stress they respond to. DREB1/CBF genes are primarily induced by cold stress, while DREB2 genes are activated by dehydration and high-salinity stress.



Quantitative Expression Profile of DREB Genes

The expression of DREB genes is tightly regulated and rapidly induced by various environmental stresses. The following tables summarize the quantitative expression data of key DREB genes from Arabidopsis thaliana under different stress conditions, as determined by quantitative Real-Time PCR (qRT-PCR) and microarray analyses.

Table 1: Expression of Arabidopsis thaliana DREB1/CBF Genes in Response to Cold Stress

Gene Name	AtGene ID	Stress Condition	Treatment Duration	Fold Change in Expression	Reference
CBF1/DREB1	At4g25490	Cold (4°C)	3 hours	15.4	(Fowler & Thomashow, 2002)
CBF2/DREB1	At4g25470	Cold (4°C)	3 hours	8.2	(Fowler & Thomashow, 2002)
CBF3/DREB1	At4g25480	Cold (4°C)	3 hours	12.1	(Fowler & Thomashow, 2002)

Table 2: Expression of Arabidopsis thaliana DREB2 Genes in Response to Dehydration and High Salinity Stress



Gene Name	AtGene ID	Stress Condition	Treatment Duration	Fold Change in Expression	Reference
DREB2A	At5g05410	Dehydration	2 hours	25	(Liu et al., 1998)
DREB2A	At5g05410	High Salinity (250 mM NaCl)	5 hours	18	(Liu et al., 1998)
DREB2B	At3g11020	Dehydration	2 hours	10	(Liu et al., 1998)
DREB2B	At3g11020	High Salinity (250 mM NaCl)	5 hours	7	(Liu et al., 1998)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of DREB gene expression.

3.1. Plant Material and Growth Conditions

- Plant Species: Arabidopsis thaliana (ecotype Columbia-0).
- Growth Medium: Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.
- Growth Conditions: Plants are grown in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

3.2. Stress Treatments

 Cold Stress: Four-week-old plants are transferred to a cold room at 4°C for the specified duration.



- Dehydration Stress: Four-week-old plants are removed from the agar plates and placed on dry filter paper in a laminar flow hood for the specified duration.
- High Salinity Stress: Four-week-old plants are transferred to hydroponic culture in MS medium supplemented with 250 mM NaCl for the specified duration.

3.3. RNA Extraction and cDNA Synthesis

- Total RNA is extracted from leaf tissues using the RNeasy Plant Mini Kit (Qiagen) according to the manufacturer's instructions.
- The quality and quantity of the extracted RNA are assessed using a NanoDrop spectrophotometer and by agarose gel electrophoresis.
- First-strand cDNA is synthesized from 1 μ g of total RNA using the Super**Script** III First-Strand Synthesis System (Invitrogen) with oligo(dT) primers.

3.4. Quantitative Real-Time PCR (qRT-PCR)

- qRT-PCR is performed using the SYBR Green PCR Master Mix (Applied Biosystems) on a 7500 Real-Time PCR System (Applied Biosystems).
- The PCR reaction mixture (20 μ L) contains 10 μ L of 2x SYBR Green Master Mix, 1 μ L of cDNA, and 0.5 μ M of each gene-specific primer.
- The thermal cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- The relative expression levels of the target genes are calculated using the 2-ΔΔCt method,
 with the Actin2 gene (At3g18780) used as an internal control for normalization.

Signaling Pathways and Experimental Workflows

4.1. DREB1/CBF Cold Stress Signaling Pathway

The DREB1/CBF signaling pathway is a major route for plants to respond to cold stress. Low temperatures are perceived by the cell, leading to an increase in cytosolic Ca2+ levels. This activates a kinase cascade that ultimately leads to the activation of the ICE1 (Inducer of CBF

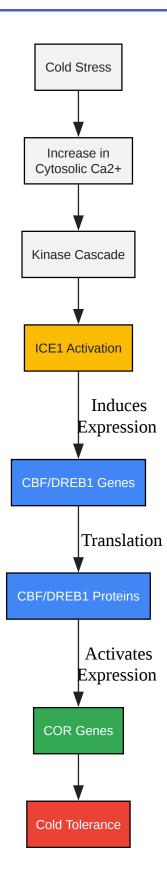






Expression 1) tran**scrip**tion factor. ICE1 then binds to the promoter of the CBF genes, inducing their expression. The CBF proteins, in turn, bind to the DRE/CRT cis-elements in the promoters of downstream cold-responsive (COR) genes, activating their expression and leading to the acquisition of cold tolerance.





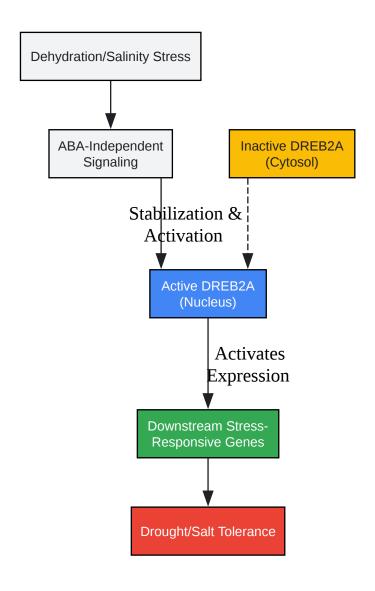
Click to download full resolution via product page

DREB1/CBF Cold Stress Signaling Pathway



4.2. DREB2 Dehydration and Salinity Stress Signaling Pathway

The DREB2 signaling pathway is activated by dehydration and high salinity. These stresses trigger the ABA-independent signaling cascade. The DREB2A protein is constitutively expressed but is rapidly degraded under non-stress conditions. Under stress, DREB2A is stabilized and activated through post-translational modifications, such as phosphorylation. The activated DREB2A then moves to the nucleus and binds to the DRE elements in the promoters of downstream genes, leading to the expression of proteins that confer drought and salt tolerance.



Click to download full resolution via product page

DREB2 Dehydration and Salinity Signaling Pathway



4.3. Experimental Workflow for DREB Gene Expression Analysis

The following diagram illustrates a typical workflow for studying the expression of DREB genes in response to environmental stress. The process begins with plant growth and the application of stress, followed by sample collection, RNA extraction, and gene expression analysis using qRT-PCR.



Click to download full resolution via product page

Workflow for DREB Gene Expression Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Expression profile of SCRiP genes in response to environmental stress]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680512#expression-profile-of-scrip-genes-in-response-to-environmental-stress]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com